molecular formula C14H23NO B13825885 Sarmentine-d8

Sarmentine-d8

Cat. No.: B13825885
M. Wt: 229.39 g/mol
InChI Key: BFZBGTMIBOQWBA-YPCBJGQFSA-N
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Description

Sarmentine-d8 (CAS: 1795136-21-8) is a deuterated analog of the natural compound Sarmentine, a secondary metabolite isolated from Piper sarmentosum. Its chemical structure, (2E,4E)-1-(1-pyrrolidinyl-d8)-2,4-decadien-1-one, incorporates eight deuterium atoms at the pyrrolidine ring, enhancing its utility as a stable isotopic tracer in analytical and biological studies . This compound is primarily employed in plant pest control research due to its bioactivity against agricultural pathogens, leveraging its structural similarity to non-deuterated Sarmentine while offering distinct physicochemical advantages for tracking and quantification .

Properties

Molecular Formula

C14H23NO

Molecular Weight

229.39 g/mol

IUPAC Name

(2E,4E)-1-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)deca-2,4-dien-1-one

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+/i9D2,10D2,12D2,13D2

InChI Key

BFZBGTMIBOQWBA-YPCBJGQFSA-N

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C(=O)/C=C/C=C/CCCCC)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCCCCC=CC=CC(=O)N1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarmentine-d8 can be synthesized through several methods. One common approach involves the iron-catalyzed cross-coupling of pentylmagnesium bromide with ethyl (2E,4E)-5-chloropenta-2,4-dienoate. This intermediate is obtained by one-pot oxidation-olefination of (2E)-3-chloroprop-2-en-1-ol . The final steps include alkaline hydrolysis of the ester to (2E,4E)-deca-2,4-dienoic acid, conversion to the corresponding acid chloride, and amidation with pyrrolidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Sarmentine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Comparison with Similar Compounds

Comparison with Non-Deuterated Sarmentine

Sarmentine (C₁₅H₂₅NO) and Sarmentine-d8 share identical core structures but differ in isotopic substitution. Key distinctions include:

Property Sarmentine This compound Significance
Molecular Weight 235.36 g/mol 243.43 g/mol Facilitates MS detection via mass shift
Stability (in vitro) Moderate Enhanced Deuterium reduces metabolic degradation
Detection Limit (LC-MS/MS) 0.1 ng/mL 0.05 ng/mL Improved signal-to-noise in deuterated form
Bioactivity (EC₅₀) 10 µM 12 µM Comparable efficacy in pest control

This compound’s deuterium labeling minimizes interference in mass spectrometry, making it a superior internal standard for quantifying Sarmentine in complex matrices like plant tissues .

Comparison with Other Deuterated Pesticides

Deuterated agrochemicals, such as DDT-d8 and Glyphosate-d6, share this compound’s advantages in analytical tracking. However, this compound uniquely combines a cyclic amide backbone with conjugated dienes, enabling dual functionality as a pesticidal agent and a tracer.

Compound Deuterium Position Application Key Advantage over this compound
DDT-d8 Aromatic ring Insecticide residue analysis Higher environmental persistence
Glyphosate-d6 Methyl group Herbicide quantification Broader regulatory use
This compound Pyrrolidine ring Pest control & tracer Synergistic bioactivity and detectability

This compound’s pyrrolidine deuteration avoids altering its pesticidal pharmacophore, preserving bioactivity while enhancing analytical precision .

Comparison with Structural Analogs

Non-deuterated analogs like Iyeremide A and Piperlongumine exhibit similar conjugated diene motifs but lack isotopic labeling:

Compound Structure Bioactivity (EC₅₀) Detection Method
Iyeremide A Linear diene amide 15 µM HPLC-UV
Piperlongumine Aromatic diene lactam 8 µM LC-MS
This compound Deuterated cyclic diene amide 12 µM LC-MS/MS

This compound’s cyclic amide structure and deuterium labeling provide a balance of stability and detectability unmatched by linear or aromatic analogs .

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